molecular formula C5H11NO2 B123415 2-(Dimethylamino)propanoic acid CAS No. 19701-89-4

2-(Dimethylamino)propanoic acid

Cat. No. B123415
CAS RN: 19701-89-4
M. Wt: 117.15 g/mol
InChI Key: QCYOIFVBYZNUNW-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propanoic acid, also known as N,N-dimethylalanine, is a compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 g/mol . The compound appears as a white to yellow solid, semi-solid, or liquid .


Synthesis Analysis

The synthesis of 3-(dimethylamino)propanoic acid involves a three-step reaction . In one study, the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate resulted in the formation of stable 2′-O-imino-2-methyl propanoic acid ethyl esters .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)propanoic acid can be represented by the InChI code: 1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8) and the canonical SMILES: CC(C(=O)O)N©C .


Chemical Reactions Analysis

In a study, the kinetics of the reactive absorption of CO2 in 1-dimethylamino-2-propanol (1DMA2P) solution were experimentally measured . The reaction rate model of the CO2 absorption into 1DMA2P solution was validated by comparing model rates with the experimental rates .


Physical And Chemical Properties Analysis

2-(Dimethylamino)propanoic acid has a molecular weight of 117.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . It has an Exact Mass of 117.078978594 g/mol and a Monoisotopic Mass of 117.078978594 g/mol . The Topological Polar Surface Area is 40.5 Ų .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in Saccharomyces cerevisiae, which could be a promising direction for future research . Another study genetically encoded unnatural amino acids in neural stem cells, which could have implications for neuroscience research .

properties

IUPAC Name

2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOIFVBYZNUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472593
Record name 2-Dimethylamino-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)propanoic acid

CAS RN

19701-89-4
Record name N,N-Dimethylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19701-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dimethylamino-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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